molecular formula C9H9BrN2S B1440151 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine CAS No. 75104-96-0

6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B1440151
CAS No.: 75104-96-0
M. Wt: 257.15 g/mol
InChI Key: PENHZFPQKJYVDX-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine reflects a sophisticated heterocyclic framework that combines elements of aromatic stability with reactive functional groups. The compound possesses the molecular formula C₉H₉BrN₂S and exhibits a molecular weight of 257.15 grams per mole, as documented in comprehensive chemical databases. The structural foundation consists of a benzothiazole ring system, which represents a bicyclic aromatic heterocycle containing both sulfur and nitrogen heteroatoms within its framework.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The official designation this compound indicates the presence of a bromine substituent at the 6-position of the benzothiazole ring and dimethyl substitution on the amino nitrogen at the 2-position. This nomenclature system provides unambiguous identification of the compound's structural elements and their relative positions within the molecular framework.

The canonical Simplified Molecular Input Line Entry System representation CN(C)C1=NC2=C(S1)C=C(C=C2)Br encodes the complete connectivity pattern of the molecule in a linear format. This representation demonstrates the connectivity sequence beginning with the dimethylamino group attached to the heterocyclic framework. The International Chemical Identifier string InChI=1S/C9H9BrN2S/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3 provides a standardized method for representing the molecular structure that enables precise chemical database searches and structural comparisons.

The molecular geometry exhibits specific spatial arrangements that influence both chemical reactivity and physical properties. The benzothiazole core maintains planarity due to the aromatic character of the fused ring system, while the dimethylamino substituent introduces additional degrees of conformational freedom. The bromine atom at the 6-position significantly influences the electronic distribution throughout the molecular framework through both inductive and resonance effects.

Properties

IUPAC Name

6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHZFPQKJYVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670532
Record name 6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75104-96-0
Record name 6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of N,N-dimethyl-1,3-benzothiazol-2-amine

Synthetic Route:

The most common and direct method to synthesize 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine is through electrophilic aromatic substitution, specifically bromination at the 6-position of the benzothiazole ring.

  • Starting Material: N,N-dimethyl-1,3-benzothiazol-2-amine
  • Reagent: Bromine (Br₂)
  • Solvent: Dichloromethane (DCM) or other inert organic solvents
  • Conditions: Controlled temperature (often 0–10 °C) to avoid polybromination and side reactions
  • Mechanism: Electrophilic aromatic substitution where bromine electrophile replaces a hydrogen atom on the aromatic ring, preferentially at the 6-position due to electronic and steric factors

Reaction Scheme:

$$
\text{N,N-dimethyl-1,3-benzothiazol-2-amine} + Br_2 \xrightarrow[\text{DCM}]{0-10^\circ C} \text{this compound}
$$

Key Notes:

  • The reaction requires precise temperature control to ensure regioselectivity and to minimize over-bromination.
  • The use of dichloromethane as solvent provides a suitable medium for bromine and substrate interaction while maintaining reaction control.
  • The reaction typically proceeds with moderate to high yields depending on scale and purity of reagents.

Industrial Scale Synthesis Considerations

For larger scale or industrial production, the bromination method is adapted with process optimizations:

  • Continuous Flow Reactors: Utilized to enhance reaction control, safety, and reproducibility.
  • Automated Systems: Employed to regulate reagent addition rates and temperature precisely.
  • Purification: Crystallization or chromatographic techniques are used to isolate the pure brominated product.

These adaptations improve yield, reduce impurities, and ensure batch-to-batch consistency.

Alternative Synthetic Routes and Related Benzothiazole Preparations

While direct bromination is the primary route, related synthetic strategies for benzothiazole derivatives provide insight into possible alternative methods or precursor preparations:

  • Condensation Reactions: Benzothiazole rings can be constructed via condensation of substituted anilines with ammonium thiocyanate in the presence of bromine as a catalyst, followed by further functional group modifications. This approach is more general for benzothiazole synthesis but less direct for the specific 6-bromo-N,N-dimethyl derivative.

  • Substitution on Preformed Benzothiazoles: Nucleophilic substitution reactions on pre-brominated benzothiazoles allow for further functionalization but are less relevant for the initial bromination step.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Yield/Outcome
Bromination of N,N-dimethyl-1,3-benzothiazol-2-amine Bromine (Br₂), DCM, 0–10 °C Electrophilic aromatic substitution at 6-position Moderate to high yield; regioselective
Industrial scale adaptation Continuous flow, automated dosing Enhanced control and safety Improved yield and purity
Alternative benzothiazole synthesis Aniline + ammonium thiocyanate + Br₂ catalyst Ring formation followed by substitution General benzothiazole synthesis; not specific

Research Findings and Analytical Data

  • Regioselectivity: The 6-position on the benzothiazole ring is favored due to electronic effects, confirmed by spectroscopic analysis (NMR, MS).
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and purity.
  • Purification: Crystallization from organic solvents such as ethanol or column chromatography ensures removal of unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzothiazoles or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine possesses a benzothiazole core with a bromine substituent at the 6-position and two dimethylamino groups. Its molecular formula is C7H8BrN2SC_7H_8BrN_2S, and it exhibits significant hydrogen bonding capabilities which contribute to its structural stability and interaction with biological targets .

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against a range of bacterial strains and fungi. For instance, derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that related benzothiazole compounds can inhibit the proliferation of cancer cell lines, such as MCF7 (human breast adenocarcinoma). The mechanism often involves the disruption of cellular pathways critical for cancer cell survival .

Enzyme Inhibition

Another significant application is in enzyme inhibition; specifically, some derivatives have been shown to inhibit acetylcholinesterase and α-glucosidase. This suggests potential therapeutic roles in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus by modulating enzyme activity .

Material Science Applications

Crystal Engineering

The crystallization behavior of this compound has been studied to understand its structural properties better. The formation of hydrogen bonds and π–π stacking interactions contributes to its crystal structure, which can be utilized in material science for developing new materials with specific properties .

Case Study 1: Antimicrobial Screening

A study conducted on various benzothiazole derivatives, including this compound, assessed their antimicrobial efficacy against multiple pathogens. The results indicated that certain modifications to the benzothiazole scaffold significantly enhanced antimicrobial activity compared to the parent compound.

Case Study 2: Anticancer Activity

In another investigation, a series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. Among these, compounds structurally related to this compound exhibited notable anticancer activity through mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism by which 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes and inhibition of essential enzymes.

  • Anticancer Activity: Inhibition of signaling pathways such as PI3K/Akt or MAPK, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Benzothiazol-2-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine Br, N,N-dimethyl C₉H₁₀BrN₂S 257.15 Potential BBB permeation
6-Bromo-1,3-benzothiazol-2-amine Br C₇H₅BrN₂S 229.10 Forms 1D chains via N–H···Br H-bonds
6-Iodobenzothiazol-2-amine I C₇H₅IN₂S 276.10 Synthesized with selective oxidizers
6-Methoxy-1,3-benzothiazol-2-amine OMe C₈H₈N₂OS 180.22 Intermediate in synthesis
4-Chloro-1,3-benzothiazol-2-amine Cl C₇H₅ClN₂S 184.65 Used in fragment-based drug design
6-Bromo-N-methylbenzo[d]thiazol-2-amine Br, N-methyl C₈H₇BrN₂S 243.12 Moderate steric hindrance
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine Br, 4,7-diMe C₉H₉BrN₂S 257.15 Enhanced hydrophobicity

Research Findings and Implications

  • Crystal Packing : The absence of N-methyl groups in 6-bromo-1,3-benzothiazol-2-amine allows extensive hydrogen bonding, while N,N-dimethyl substitution likely disrupts this, favoring van der Waals interactions .
  • Synthetic Routes : Halogenated analogues require specialized reagents (e.g., dichloroiodate for iodine), whereas methoxy derivatives utilize simpler alkylation protocols .

Biological Activity

6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine is a brominated derivative of N,N-dimethyl-1,3-benzothiazol-2-amine, characterized by its molecular formula C9H9BrN2SC_9H_9BrN_2S. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of N,N-dimethyl-1,3-benzothiazol-2-amine using bromine in dichloromethane under controlled conditions. This process is categorized as electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzothiazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt microbial cell membranes and inhibit essential enzymes critical for microbial survival. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have revealed that this compound can inhibit the proliferation of several cancer cell lines. Notably, it may induce apoptosis and cell cycle arrest through modulation of key signaling pathways such as PI3K/Akt and MAPK .

The mechanisms underlying the biological activities of this compound are multifaceted:

Antimicrobial Mechanism:

  • Cell Membrane Disruption: The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition: It inhibits essential enzymes involved in microbial metabolism.

Anticancer Mechanism:

  • Signal Pathway Modulation: The compound inhibits critical signaling pathways (e.g., PI3K/Akt and MAPK) that are often upregulated in cancer cells.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells by activating apoptotic pathways .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study:
    • A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.
  • Anticancer Evaluation:
    • In a recent study focusing on benzothiazole derivatives, this compound was shown to significantly reduce cell viability in A431 and A549 cancer cell lines at low micromolar concentrations. The compound induced apoptosis and inhibited migration in these cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amYesYesEffective against multiple pathogens
6-Chloro-N,N-dimethyl-1,3-benzothiazol-2-amModerateModerateSimilar structure with varied activity
6-Iodo-N,N-dimethyl-1,3-benzothiazol-2-amYesLowIncreased lipophilicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine?

  • Methodology : The compound is synthesized via cyclization of substituted aniline derivatives. A typical procedure involves reacting 4-bromo-aniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid under controlled temperatures (<10°C) to form the benzothiazole core. Subsequent dimethylation is achieved using methylating agents like methyl iodide or dimethyl sulfate in basic conditions. Key steps include refluxing with hydrazine hydrochloride to introduce the hydrazine moiety and recrystallization from ethanol for purification .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3178–3550 cm⁻¹, C-Br at ~693 cm⁻¹) .
  • NMR : Use 1H^1 \text{H} NMR (e.g., aromatic protons at δ 6.46–8.2 ppm, N-methyl groups at δ 2.63–3.76 ppm) and 13C^{13} \text{C} NMR to confirm substitution patterns .
  • Mass Spectrometry : FABMS or ESI-MS to validate molecular weight (e.g., m/z 466 for brominated derivatives) .
  • Elemental Analysis : Confirm purity via C/H/N/S percentages (e.g., C 67.38%, H 6.79% for adamantyl derivatives) .

Q. What purification techniques are effective for isolating this compound?

  • Methodology : Recrystallization using ethanol or ethyl acetate-ethanol mixtures yields high-purity products. Column chromatography with silica gel (eluent: chloroform/methanol) resolves impurities. Neutralization with dilute NaOH or HCl during workup removes unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodology :

  • Temperature Control : Maintain temperatures below 10°C during bromine addition to prevent side reactions .
  • Catalysis : Use glacial acetic acid as a catalyst in cyclization steps to enhance reaction rates .
  • Solvent Selection : Ethylene glycol or chloroform improves solubility during reflux (e.g., 6–9 hours for hydrazone formation) .
  • Statistical Optimization : Apply Design of Experiments (DoE) to balance stoichiometry and reaction time .

Q. How can structural modifications enhance biological activity or target specificity?

  • Methodology :

  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 6-position to modulate electronic properties. Adamantyl or methoxy groups improve lipophilicity for membrane penetration .
  • Hydrazone Formation : Condense with indene-diones or aldehydes to generate Schiff bases for antimicrobial or anticancer screening .
  • SAR Studies : Compare IC50_{50} values of derivatives against enzymatic targets (e.g., α-glucosidase for diabetes research) .

Q. How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives?

  • Methodology : Crystallize the compound in triclinic P1P1 space groups using ethanol/chloroform. Analyze hydrogen bonding (e.g., N–H⋯N interactions at 2.8–3.0 Å) and π-stacking (S⋯S interactions at 3.62 Å) to confirm planar benzothiazole geometry and substituent orientation .

Q. How should researchers address contradictions in reported synthetic protocols?

  • Methodology :

  • Comparative Analysis : Replicate methods from conflicting studies (e.g., vs. 5) under controlled conditions to identify critical variables (e.g., bromine stoichiometry, reaction time).
  • Mechanistic Probes : Use kinetic studies (e.g., in situ IR) to monitor intermediate formation and validate reaction pathways .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodology :

  • Docking Simulations : Model binding to enzymes (e.g., α-glucosidase) using AutoDock Vina. Focus on hydrogen bonds with catalytic residues (e.g., Asp349) and hydrophobic interactions with adamantyl groups .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Reactant of Route 2
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6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

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